N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide
Description
N-(6-Methoxyquinolin-8-yl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a 6-methoxyquinoline scaffold linked to a propanamide chain with a phenylthio substituent. The quinoline moiety, particularly its 8-amino substitution, is a pharmacophoric motif known for interactions with biological targets such as enzymes and receptors . The phenylthioether (-SPh) group at the propanamide side chain introduces hydrophobicity and may modulate redox activity or serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-12-14-6-5-10-20-19(14)17(13-15)21-18(22)9-11-24-16-7-3-2-4-8-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPDSASBJSFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate leaving groups.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amide bond formation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of recyclable catalysts could be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline core or the phenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Thiophenol, alkyl halides, and various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and sulfoxides.
Reduction: Amine derivatives and reduced quinoline cores.
Substitution: Various substituted quinoline and phenylthio derivatives.
Scientific Research Applications
Anti-Cancer Activity
The compound has shown promise as an anti-cancer agent, particularly against various types of tumors. Research indicates that it can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound exhibits inhibitory activity against c-Met, a receptor tyrosine kinase implicated in cancer progression and metastasis. By blocking this receptor, the compound can reduce tumor size and prevent metastasis in various cancers, including lung, colon, and breast cancers .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound significantly reduce cell viability in neuroblastoma and breast adenocarcinoma cell lines. For instance, one study reported a reduction of 82% and 96% in the viability of SH-SY5Y and Kelly neuroblastoma cells, respectively .
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide has been identified as a potential inhibitor of angiogenesis.
- Therapeutic Implications : The inhibition of vascular endothelial growth factor (VEGF) signaling pathways by this compound can lead to reduced vascular growth associated with tumors. This property is particularly beneficial in treating conditions characterized by excessive angiogenesis, such as diabetic retinopathy and age-related macular degeneration .
Treatment of Inflammatory Diseases
The compound's anti-inflammatory properties are also noteworthy. It has been suggested for use in treating various inflammatory conditions due to its ability to modulate immune responses.
- Applications : The compound may be effective against conditions such as rheumatoid arthritis and psoriasis by reducing synovial inflammation and other inflammatory markers . Additionally, it has potential applications in treating diseases associated with vascular permeability and edema.
Summary Table of Applications
| Application Area | Specific Conditions | Mechanism/Effect |
|---|---|---|
| Anti-Cancer | Lung cancer, colon cancer, breast cancer | c-Met inhibition; reduces tumor size and metastasis |
| Angiogenesis Inhibition | Diabetic retinopathy, macular degeneration | Blocks VEGF signaling; reduces pathological blood vessel formation |
| Inflammatory Diseases | Rheumatoid arthritis, psoriasis | Modulates immune response; reduces inflammation |
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Methoxy Positioning: The 6-methoxy group in the target compound vs. 5-methoxy in compound 1 alters electron density on the quinoline ring. 6-Methoxy may enhance π-stacking interactions compared to 5-substituted analogs.
Biological Activity
N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its pharmacological significance, combined with a phenylthio group that enhances lipophilicity. This structural combination is hypothesized to improve the compound's interaction with biological targets, potentially leading to enhanced efficacy in various applications.
| Structural Features | Description |
|---|---|
| Quinoline Moiety | Contributes to biological activity through interaction with enzymes and receptors. |
| Phenylthio Group | Increases lipophilicity, aiding in membrane permeability. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or proteases.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. For example, studies have evaluated the activity against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for related compounds .
Anticancer Activity
This compound has been investigated for its anticancer properties. A study involving neuroblastoma cell lines showed that derivatives of quinoline compounds significantly reduced cell viability at micromolar concentrations . The mechanisms include:
- Induction of apoptosis
- Inhibition of angiogenesis
- DNA intercalation
Case Studies
- Neuroblastoma Treatment : In vitro studies demonstrated that analogues of this compound reduced the viability of neuroblastoma cells significantly compared to normal cells, indicating a potential therapeutic window for cancer treatment .
- Antimicrobial Efficacy : A formulation based on similar quinoline derivatives was tested against Helicobacter pylori, showing promising results in overcoming antibiotic resistance when used in combination with standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
